(Z)-N'-(2,4-dimethylphenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide
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Overview
Description
The compound is a complex organic molecule with a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) and a carbohydrazonoyl cyanide group. The presence of the phenyl groups and the dimethylphenyl group suggests that it might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the attachment of the phenyl and dimethylphenyl groups. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, phenyl groups, and the carbohydrazonoyl cyanide group would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the thiazole ring might undergo reactions typical of heterocyclic compounds, while the carbohydrazonoyl cyanide group could participate in addition or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure. The presence of the polar carbohydrazonoyl cyanide group and the nonpolar phenyl groups could give it unique properties .Scientific Research Applications
Crystal Structure Analysis
One significant application of compounds closely related to “(Z)-N'-(2,4-dimethylphenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide” is in crystal structure analysis. Research by Gonzaga et al. (2016) on similar thiazole compounds reveals how intramolecular hydrogen bonds and π···π stacking interactions influence their crystal structures. These findings are crucial for understanding the conformational properties and stability of such complex molecules, which could be relevant for the design and development of new materials or drugs Gonzaga et al., 2016.
Antiviral Activity
Another area of research application involves exploring the antiviral potential of thiazole compounds. Srivastava et al. (1977) reported on thiazole C-nucleosides, detailing their synthesis and evaluation for in vitro activity against various viruses. While not directly mentioning the exact compound , this study highlights the broader potential of thiazole derivatives in contributing to antiviral drug development Srivastava et al., 1977.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2Z)-N-(2,4-dimethylanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S/c1-13-8-9-16(14(2)10-13)22-23-17(11-20)19-21-18(12-24-19)15-6-4-3-5-7-15/h3-10,12,22H,1-2H3/b23-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXARJRDTHMQGLG-QJOMJCCJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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